molecular formula C23H27N3O5 B12425862 Hyp-Phe-Phe

Hyp-Phe-Phe

Cat. No.: B12425862
M. Wt: 425.5 g/mol
InChI Key: VDSPCHXJDJOMQJ-NIVVRJPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hyp-Phe-Phe involves the use of Fmoc-amino acids, which produce a super-helical structure through asymmetric hydrogen bond modalities. The modalities include amide to carboxylic acid and carboxylic acid to carboxylic acid interactions . The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the tripeptide, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Hyp-Phe-Phe undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in Hydroxyproline can be oxidized under specific conditions.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The aromatic rings of Phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Hyp-Phe-Phe is unique due to its enhanced mechanical rigidity and high shear piezoelectricity, which are attributed to the presence of Hydroxyproline. This makes it a valuable compound for applications requiring strong and flexible materials .

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1

InChI Key

VDSPCHXJDJOMQJ-NIVVRJPPSA-N

Isomeric SMILES

C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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